Atosiban

Catalog No.
S1768258
CAS No.
90779-69-4
M.F
C45H71N11O14S2
M. Wt
994.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atosiban

CAS Number

90779-69-4

Product Name

Atosiban

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H71N11O14S2

Molecular Weight

994.2 g/mol

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1

InChI Key

VWXRQYYUEIYXCZ-OBIMUBPZSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin, (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin, 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin, atosiban, ORF 22164, ORF-22164, oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-, oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-, RWJ 22164, RWJ-22164

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Efficacy in Delaying Delivery:

  • Studies have shown that Atosiban is effective in delaying delivery by at least 48 hours in women experiencing preterm labor. This valuable time allows for administration of corticosteroids to improve fetal lung development and other interventions to increase the baby's chances of survival. [Source: National Institutes of Health (.gov) ]

Safety Profile:

  • Research suggests that Atosiban has a favorable safety profile for both mothers and babies. Studies report minimal side effects in mothers and no significant increase in neonatal complications. [Source: National Institutes of Health (.gov) ]

Areas of Ongoing Research:

  • Researchers are exploring the potential benefits of Atosiban in combination with other tocolytic agents for more effective management of preterm labor. [Source: National Institutes of Health (.gov) ]

Atosiban in Assisted Reproductive Technology (ART)

Recent research has investigated the potential use of Atosiban in improving pregnancy outcomes during In Vitro Fertilization (IVF) cycles.

Possible Role in Improving Implantation Rates:

  • Studies suggest that Atosiban may improve implantation rates, particularly in women undergoing multiple IVF cycles. The rationale behind this is that it might reduce uterine contractions that could hinder embryo implantation. [Source: National Institutes of Health (.gov) ]

Need for Further Investigation:

  • The evidence regarding the efficacy of Atosiban in IVF is still emerging, and more robust studies are needed to confirm its potential benefits and establish optimal treatment protocols. [Source: National Institutes of Health (.gov) ]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.9

Boiling Point

1469.0±65.0 °C at 760 mmHg

Application

Premature labor

Appearance

Solid powder

Melting Point

N/A

UNII

081D12SI0Z

Sequence

3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Atosiban is indicated for use in delaying imminent pre-term birth in pregnant adult women with: - regular uterine contractions of at least 30 s duration at a rate of at least 4 per 30 min - a cervical dilation of 1-3cm (0-3cm for nulliparas) and effacement of at least 50% - a gestational age of 24-33 weeks - a normal fetal heart rate
Atosiban is indicated to delay imminent pre-term birth in pregnant adult women with:regular uterine contractions of at least 30 seconds' duration at a rate of ≥ 4 per 30 minutes;a cervical dilation of 1 to 3 cm (0-3 for nulliparas) and effacement of ≥ 50%;a gestational age from 24 until 33 completed weeks;a normal foetal heart rate.
Tractotile is indicated to delay imminent pre-term birth in pregnant adult women with:regular uterine contractions of at least 30 seconds duration at a rate of ≥ 4 per 30 minutes;a cervical dilation of 1 to 3 cm (0-3 for nulliparas) and effacement of ≥ 50%;a gestational age from 24 until 33 completed weeks;a normal foetal heart rate.

Pharmacology

Atosiban reduces the frequency of uterine contractions to delay pre-term birth in adult females and induces uterine quiescence [L2469,A32685].

MeSH Pharmacological Classification

Hormone Antagonists

ATC Code

G02CX01
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CX - Other gynecologicals
G02CX01 - Atosiban

Mechanism of Action

Atosiban is a synthetic peptide oxytocin antagonist [L2469,A32685]. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production [A32685]. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors [A32694,A32695]. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB [A32695]. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour.

Pictograms

Health Hazard

Health Hazard

Other CAS

90779-69-4

Wikipedia

Atosiban

Biological Half Life

Atosiban does not conform to either 1-compartment or 2-compartment kinetics. It has been determined to have an initial half life (tα) of 0.21 h and a terminal half life (tβ) of 1.7 h.

Use Classification

Human drugs -> Atosiban SUN -> EMA Drug Category
Other gynecologicals -> Human pharmacotherapeutic group
Human drugs -> Tractocile -> EMA Drug Category

Dates

Modify: 2023-08-15
Lamont RF: The development and introduction of anti-oxytocic tocolytics. BJOG. 2003 Apr;110 Suppl 20:108-12. [PMID:12763125]
Fjellestad-Paulsen A, Lundin S: Metabolism of vasopressin, oxytocin and their analogues [Mpa1, D-Arg8]-vasopressin (dDAVP) and [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in human kidney and liver homogenates. Regul Pept. 1996 Nov 14;67(1):27-32. [PMID:8952002]
Reversi A, Rimoldi V, Marrocco T, Cassoni P, Bussolati G, Parenti M, Chini B: The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. J Biol Chem. 2005 Apr 22;280(16):16311-8. doi: 10.1074/jbc.M409945200. Epub 2005 Feb 10. [PMID:15705593]
Kim SH, MacIntyre DA, Hanyaloglu AC, Blanks AM, Thornton S, Bennett PR, Terzidou V: The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(alphai) signalling. Mol Cell Endocrinol. 2016 Jan 15;420:11-23. doi: 10.1016/j.mce.2015.11.012. Epub 2015 Nov 14. [PMID:26586210]
EMA: Tractocile Product Information

Explore Compound Types